molecular formula C19H13FN4O3S B12220094 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12220094
M. Wt: 396.4 g/mol
InChI Key: MLKQFPVUSNLYRH-UHFFFAOYSA-N
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Description

The compound N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic carboxamide derivative featuring:

  • A 6-fluoro-1,3-benzothiazole moiety linked via a carboxamide group.
  • A 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine core.

This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions. Structural characterization of similar compounds frequently employs techniques like NMR, MS, and X-ray crystallography, with SHELX programs widely used for refinement .

Properties

Molecular Formula

C19H13FN4O3S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H13FN4O3S/c1-27-13-5-3-12(4-6-13)24-9-8-15(25)17(23-24)18(26)22-19-21-14-7-2-11(20)10-16(14)28-19/h2-10H,1H3,(H,21,22,26)

InChI Key

MLKQFPVUSNLYRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F

Origin of Product

United States

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzothiazole moiety : Contributes to biological activity through its electron-withdrawing properties.
  • Dihydropyridazine core : Known for various pharmacological activities.
  • Methoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.

Chemical Formula

C19H17FN4O3SC_{19}H_{17}FN_{4}O_{3}S

Antitumor Activity

Recent studies indicate that derivatives of benzothiazole, including the target compound, exhibit potent anticancer effects. The compound has shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)8.10
HepG2 (Liver)10.28
A549 (Lung)12.00

In vitro assays have demonstrated that the compound inhibits cell proliferation and induces apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against a range of pathogens:

PathogenActivityReference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansMild Activity

These findings indicate potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in various models. It has shown promise in reducing inflammatory markers and mediators in vitro:

  • TNF-alpha Inhibition : The compound significantly reduces TNF-alpha levels in activated macrophages.
  • IL-6 Reduction : A notable decrease in IL-6 production was observed, indicating a modulatory effect on inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole and methoxyphenyl groups have been shown to influence potency:

  • Fluorine Substitution : Enhances anticancer activity compared to chlorine or hydrogen substitutions.
  • Methoxy Group : Improves solubility and bioactivity .

Case Study 1: Anticancer Efficacy

In a recent study, the compound was tested against multiple cancer cell lines, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin. The study highlighted its mechanism involving apoptosis induction through mitochondrial pathways and caspase activation .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many existing antimicrobial agents. This suggests its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C16H14FN3O3SC_{16}H_{14}FN_{3}O_{3}S with a molecular weight of approximately 330.4 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity, and incorporates a 4-methoxyphenyl group and a dihydropyridazine core.

Antimicrobial Activity

Benzothiazole derivatives, including the target compound, have shown promising antimicrobial properties. Research indicates that these compounds can inhibit various pathogens, including bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .

Antitumor Properties

The compound exhibits antitumor activity through mechanisms involving the inhibition of cancer cell proliferation. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells, suggesting their use in cancer therapy . For instance, related compounds have been shown to inhibit human immunodeficiency virus type 1 (HIV-1) replication by targeting viral proteases .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of benzothiazole derivatives. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Central Nervous System Activity

The compound's structural features suggest potential central nervous system activity. Benzothiazole derivatives have been associated with neuroprotective effects and may offer therapeutic avenues for neurodegenerative diseases .

Synthesis Techniques

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing appropriate amines and carboxylic acids to form amides.
  • Cyclization : Employing cyclization techniques to form the dihydropyridazine ring structure.
  • Functionalization : Introducing substituents like the 4-methoxyphenyl group through electrophilic aromatic substitution or nucleophilic addition reactions.

Case Study 1: Antitumor Activity Assessment

In a study evaluating the antitumor effects of benzothiazole derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at low micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited potent antibacterial activity comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole-Based Carboxamides

Compounds sharing the benzothiazole-carboxamide scaffold () differ in substituents on the benzothiazole ring and adjacent heterocycles:

Key Examples:

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (): Substituents: 6-methyl (benzothiazole), phenyl (dihydropyridazine). The phenyl group lacks the methoxy substituent, reducing steric bulk and electronic effects.

N-(3-Chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide (): Substituents: Dual methoxy groups (dihydropyridazine and phenyl), chloro substituent.

Dihydropyridazine Carboxamides with Varied Aryl Groups

and highlight dihydropyridazine-3-carboxamides with diverse aryl substitutions:

Key Examples:

N-(3-Fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Compound 33, ): Substituents: Quinoline-piperidinylpropoxy chain, 4-methoxyphenyl. Yield: 35.2%, reflecting challenges in introducing complex side chains. Melting Point: 105.4–106.5°C, lower than analogs with halogenated aryl groups (e.g., 121–123°C for Compound 34) .

N-(3-Chloro-4-methoxyphenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide ():

  • Substituents : 3-Fluorophenyl, 3-chloro-4-methoxyphenyl.
  • Molecular Weight : 403.8 g/mol, slightly lower than the target compound.
Physicochemical Trends:
  • Halogenated Derivatives (e.g., chloro, bromo) exhibit higher melting points, suggesting enhanced crystallinity .
  • Methoxy Groups improve solubility but may reduce metabolic stability.

Substituent Effects on Spectroscopic Profiles

  • NMR Shifts :
    • Fluorine atoms in the benzothiazole ring (target compound) would deshield adjacent protons, distinct from methyl-substituted analogs (e.g., ’s compound shows benzothiazole protons at δ 7.2–7.8) .
    • Methoxy groups in dihydropyridazine rings produce characteristic singlets near δ 3.8–4.0 .
  • MS Data : Molecular ion peaks for analogs in align with theoretical weights (e.g., Compound 33: [M+H]⁺ at 658.2) .

Tabulated Comparison of Key Analogs

Compound Name Substituents (Benzothiazole/Dihydropyridazine) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Source
N-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Target) 6-F, 4-OCH₃-C₆H₄ Not provided Not given Not reported -
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide 6-CH₃, C₆H₅ Not provided Not given Not reported
N-(3-Chloro-4-methoxyphenyl)-1-(4-methoxyphenyl)-6-methoxy-4-oxo-...-carboxamide 3-Cl, 4-OCH₃; 4-OCH₃-C₆H₄ 415.83 Not given Not reported
Compound 33 () Quinoline-piperidinylpropoxy, 4-OCH₃-C₆H₄ ~657.7 35.2 105.4–106.5
N-[2-(2-Chloro-6-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4i, ) 2-Cl, 6-F-C₆H₃ Not provided 37 Not reported

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